molecular formula C17H11ClFNO2 B1440559 3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one CAS No. 1257535-67-3

3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one

Cat. No. B1440559
M. Wt: 315.7 g/mol
InChI Key: VHUIIUFZIMAPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of ‘3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one’ is C17H11ClFNO2 . The molecular weight is 315.73 . More detailed structural information, such as the 3D structure, can be found in the referenced databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of ‘3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one’ include its molecular formula (C17H11ClFNO2) and molecular weight (315.73) . More detailed properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

  • Pharmaceuticals and Medicinal Chemistry

    • Quinolones are widely used in the synthesis of various drugs . They are key components in many well-known prescription drugs and over-the-counter medicines . For example, quinolone-based antibiotics such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, grepftfloxacin, and ozenoxacin have been synthesized using quinolones .
    • Quinolones have been used in the discovery of novel antibiotics with favorable pharmacokinetic properties .
    • 4-Hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
  • Organic Synthesis

    • Quinolones are used in the synthesis of functionalized 4-amino-2-quinolones, which are important N-heterocycles .
    • They are also used in the synthesis of fused ring systems .
  • Green Chemistry

    • A novel TsCl-mediated domino reaction sequence has been developed for the practical synthesis of quinolone drugs . This method shortens the original seven/eight step synthesis to three/four steps with a high overall yield under environmentally benign conditions .
  • Biological Research

    • Quinolones are found in natural products and biologically active molecules . They are an essential heterocyclic motif in antibacterial, anticancer, and anti-inflammatory drugs .
    • More than 13,000 derivatives of quinolones are reported, with over 100 naturally occurring molecules displaying this motif .
  • Drug Discovery and Development

    • Quinolones have been used in the discovery and development of new antibiotics .
    • Thousands of hydroxyquinolones have been either extracted or synthesized for drug discovery and development .
  • Chemical Research

    • Quinolones are used in the study of synthetic methodologies of quinolin-2,4-dione derivatives .
  • Veterinary Medicine

    • Quinolones have a wide range of medical applications in livestock, poultry, fish, and domestic animals for the treatment and prevention of respiratory, enteric, and complex urinary tract infections .
  • Antimalarial Activities

    • Some quinolones, such as 6-chloro-7-methoxy-4(1H)-quinolones, have good antimalarial activities, with effective activity against multiple stages of Plasmodium .
  • Green Chemistry

    • A novel TsCl-mediated domino reaction sequence has been developed for the practical synthesis of quinolone drugs . This method shortens the original seven/eight step synthesis to three/four steps with a high overall yield under environmentally benign conditions .
  • Drug Discovery and Development

    • Quinolones have been used in the discovery and development of new antibiotics . The quinolone-based antibiotic drug analogues could also be efficiently synthesized by varying the starting materials and chemical reagents for discovering and developing new antibiotics .
  • Organic Synthesis

    • Quinolones are used in the synthesis of functionalized 4-amino-2-quinolones, which are important N-heterocycles .
    • They are also used in the synthesis of fused ring systems .
  • Pharmaceuticals and Medicinal Chemistry

    • Quinolones are widely used in the synthesis of various drugs . They are key components in many well-known prescription drugs and over-the-counter medicines .

properties

IUPAC Name

3-acetyl-6-chloro-4-(4-fluorophenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2/c1-9(21)15-16(10-2-5-12(19)6-3-10)13-8-11(18)4-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUIIUFZIMAPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
The protein K inase B alpha ( AKT ) and nuclear factor kappa‐light‐chain‐enhancer of activated B cells ( NF ‐κ B ) pathways are central regulators of cellular signaling events at the …
Number of citations: 23 onlinelibrary.wiley.com

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